An In-depth Technical Guide to 2-Hydroxyquinoline-7-carbaldehyde: Structure, Properties, and Potential in Drug Discovery
An In-depth Technical Guide to 2-Hydroxyquinoline-7-carbaldehyde: Structure, Properties, and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant pharmacological activities. Its versatile structure allows for a wide range of chemical modifications, making it a cornerstone in medicinal chemistry. This guide provides a detailed technical overview of a specific derivative, 2-Hydroxyquinoline-7-carbaldehyde. While direct experimental data for this particular isomer is not extensively available, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a comprehensive profile for research and development purposes. We will delve into its chemical structure, molecular weight, predicted spectroscopic properties, plausible synthetic routes, and potential applications in the field of drug development.
Part 1: Chemical Structure and Physicochemical Properties
The fundamental characteristics of 2-Hydroxyquinoline-7-carbaldehyde are rooted in its molecular structure. The numbering of the quinoline ring system dictates that the hydroxyl (-OH) group is positioned at the C2 carbon, and the carbaldehyde (-CHO) group is at the C7 position.
A crucial aspect of 2-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol (2-hydroxyquinoline) and the more stable keto (2-quinolone or 2(1H)-quinolinone) forms. This tautomerism significantly influences the molecule's reactivity and biological interactions.
Caption: Tautomeric equilibrium of 2-Hydroxyquinoline-7-carbaldehyde.
Key Physicochemical Data
The following table summarizes the key computed properties of 2-Hydroxyquinoline-7-carbaldehyde.
| Property | Value | Source |
| IUPAC Name | 2-hydroxyquinoline-7-carbaldehyde | - |
| Molecular Formula | C₁₀H₇NO₂ | [1][2][3] |
| Molecular Weight | 173.17 g/mol | [1][2][3] |
| Monoisotopic Mass | 173.0477 u | [1] |
| SMILES | O=Cc1cc2ccc(O)nc2cc1 | - |
| InChI Key | (Predicted) | - |
| CAS Number | Not Assigned | - |
Part 2: Plausible Synthetic Pathways
While a specific synthesis for 2-Hydroxyquinoline-7-carbaldehyde is not detailed in the provided literature, a plausible route can be devised based on established quinoline chemistry. A common strategy involves the formylation of a pre-existing 2-hydroxyquinoline core. The Vilsmeier-Haack reaction is a well-established method for introducing a formyl group onto electron-rich aromatic rings.
Caption: Proposed synthetic workflow for 2-Hydroxyquinoline-7-carbaldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation (Hypothetical)
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Reagent Preparation : In a three-necked flask under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF). Stir for 30 minutes to form the Vilsmeier reagent.
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Reaction : Dissolve 2-hydroxyquinoline in DMF and add it dropwise to the Vilsmeier reagent at 0°C.
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Heating : After the addition is complete, the reaction mixture is gradually heated and maintained at a temperature typically between 60-80°C for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up : Upon completion, the reaction mixture is poured onto crushed ice and neutralized with a suitable base, such as sodium carbonate or sodium hydroxide solution, until a precipitate is formed.
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Purification : The crude product is filtered, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) or by column chromatography to yield pure 2-Hydroxyquinoline-7-carbaldehyde.
Part 3: Predicted Spectroscopic Profile
The structural elucidation of 2-Hydroxyquinoline-7-carbaldehyde would rely on standard spectroscopic techniques. Based on its structure and data from similar compounds, the following spectral characteristics can be predicted.[4][5]
| Spectroscopy | Predicted Features |
| ¹H NMR | - Aldehyde Proton (-CHO) : A singlet around δ 9.8-10.5 ppm.- Aromatic Protons : A complex multiplet pattern in the range of δ 7.0-8.5 ppm.- Hydroxyl Proton (-OH) : A broad singlet, with a chemical shift that can vary depending on the solvent and concentration. |
| ¹³C NMR | - Carbonyl Carbon (C=O) : A signal in the downfield region, around δ 190 ppm for the aldehyde.- Aromatic Carbons : Multiple signals between δ 110-160 ppm. |
| IR Spectroscopy | - O-H Stretch : A broad band around 3200-3400 cm⁻¹.- C=O Stretch (aldehyde) : A strong, sharp band around 1680-1700 cm⁻¹.- C=O Stretch (quinolone) : If the keto tautomer is present, a band around 1650-1670 cm⁻¹.- C=N Stretch : A band around 1600-1620 cm⁻¹. |
Part 4: Potential Applications in Drug Discovery and Development
The 2-hydroxyquinoline scaffold is a key component in a variety of biologically active molecules.[6] The introduction of a carbaldehyde group at the 7-position provides a versatile chemical handle for the synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and oximes, which can be screened for various therapeutic activities.
Caption: Potential therapeutic areas for 2-Hydroxyquinoline-7-carbaldehyde derivatives.
Rationale for Therapeutic Potential:
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Anticancer Activity : Many quinoline derivatives exhibit anticancer properties through various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization. The planar quinoline ring can intercalate with DNA, while the substituents can interact with specific enzyme active sites.[7]
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Antimicrobial Properties : The 8-hydroxyquinoline core is well-known for its antimicrobial and antifungal activities, which are often attributed to its ability to chelate metal ions essential for microbial growth.[8] It is plausible that 2-hydroxyquinoline derivatives could exhibit similar properties.
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Neuroprotection : Certain hydroxyquinoline derivatives have been investigated as neuroprotective agents, particularly for their ability to chelate metal ions implicated in the pathogenesis of neurodegenerative diseases.[8]
The carbaldehyde group on 2-Hydroxyquinoline-7-carbaldehyde allows for the facile synthesis of imine-containing derivatives (Schiff bases), which are themselves a class of compounds with a broad spectrum of biological activities.
Conclusion
2-Hydroxyquinoline-7-carbaldehyde is a molecule with significant untapped potential in the realm of medicinal chemistry. While direct experimental data remains to be fully elucidated, its chemical structure, characterized by the reactive hydroxyl and carbaldehyde functionalities on the privileged quinoline scaffold, makes it an attractive starting point for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers dedicated to the discovery and development of new medicines.
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